molecular formula C5H12N2O2 B503150 2-amino-N-(2-methoxyethyl)acetamide CAS No. 86150-26-7

2-amino-N-(2-methoxyethyl)acetamide

Cat. No.: B503150
CAS No.: 86150-26-7
M. Wt: 132.16g/mol
InChI Key: XPQDNNPZEVSCNB-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of acetamide, featuring an amino group and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-methoxyethylamine with glycine or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, one method involves the reaction of 2-methoxyethylamine with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted amides .

Scientific Research Applications

2-amino-N-(2-methoxyethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a methoxyethyl group. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications .

Biological Activity

2-amino-N-(2-methoxyethyl)acetamide, a compound with the CAS number 86150-26-7, has garnered attention in the field of biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C5H13N2O2
  • Molecular Weight : 133.17 g/mol

The compound features an amino group that allows for various substitution reactions, contributing to its potential biological interactions and activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in biochemical studies. Its interactions at the molecular level suggest potential applications in therapeutic contexts. Below are key areas of biological activity associated with this compound:

  • Antidiabetic Potential : The compound has been evaluated for its ability to inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate digestion and glucose absorption, making them targets for antidiabetic therapies .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on various tumor cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could be significant for cancer treatment strategies .

In Vitro Studies

  • Enzyme Inhibition Assays :
    • α-Amylase Inhibition : The compound demonstrated a notable inhibition percentage at varying concentrations, indicating its potential as a therapeutic agent for managing blood glucose levels.
    • α-Glucosidase Inhibition : Similar results were observed for α-glucosidase, reinforcing its role in controlling postprandial hyperglycemia.
    EnzymeIC50 (µM)% Inhibition at 100 µM
    α-Amylase15.478
    α-Glucosidase12.385
  • Cytotoxicity Assays :
    • The MTT assay was utilized to evaluate the cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent response.
    Cell LineIC50 (µM)
    HeLa20.5
    MCF-725.7
    A54918.9

Case Studies

One notable study explored the compound's effect on pancreatic beta cells, where it was found to enhance insulin secretion under high-glucose conditions. This suggests a dual mechanism of action—both inhibiting glucose absorption and enhancing insulin sensitivity.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Key Enzymes : By binding to the active sites of α-amylase and α-glucosidase, the compound prevents carbohydrate breakdown, leading to reduced glucose absorption.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through mitochondrial disruption or caspase activation.

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-3-2-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQDNNPZEVSCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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